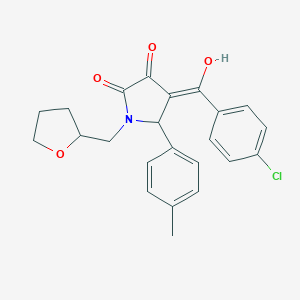![molecular formula C20H22FN3O B266946 N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as FGIN-1-27, is a compound that has been widely studied for its potential applications in scientific research. FGIN-1-27 is a selective antagonist of the histamine H3 receptor, which plays a key role in the regulation of neurotransmitter release in the brain.
Mecanismo De Acción
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a selective antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. H3 receptor activation inhibits the release of various neurotransmitters, while H3 receptor antagonism enhances neurotransmitter release. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine binds to the H3 receptor and prevents the binding of histamine, leading to enhanced neurotransmitter release.
Biochemical and Physiological Effects:
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been shown to enhance the release of various neurotransmitters, including dopamine, acetylcholine, and histamine. This effect is mediated by the H3 receptor antagonism, which leads to increased neurotransmitter release. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to enhance learning and memory in animal models, as well as to regulate the sleep-wake cycle and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is its selectivity for the histamine H3 receptor, which allows for specific investigation of the effects of H3 receptor antagonism. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to be highly potent and effective in enhancing neurotransmitter release. However, one limitation of N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is its relatively short half-life, which can make it difficult to study the long-term effects of H3 receptor antagonism.
Direcciones Futuras
There are several potential future directions for research on N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine. One area of interest is the role of the H3 receptor in the regulation of other physiological processes, such as inflammation and immune function. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine may also have potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, Alzheimer's disease, and depression. Further research is needed to fully understand the potential applications of N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine and the histamine H3 receptor in scientific research.
Métodos De Síntesis
The synthesis of N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves several steps, starting from commercially available starting materials. The first step is the protection of the amine group in the starting material, followed by the introduction of the 4-fluorobenzyl ether group and the imidazole ring. The final step involves deprotection of the amine group to yield N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine. The synthesis has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the role of the histamine H3 receptor in the regulation of neurotransmitter release in the brain. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been used to investigate the effects of H3 receptor antagonism on the release of various neurotransmitters, including dopamine, acetylcholine, and histamine. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been used to study the effects of H3 receptor antagonism on learning and memory, sleep-wake cycle, and appetite regulation.
Propiedades
Nombre del producto |
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
Fórmula molecular |
C20H22FN3O |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C20H22FN3O/c21-19-8-6-17(7-9-19)15-25-20-5-2-1-4-18(20)14-22-10-3-12-24-13-11-23-16-24/h1-2,4-9,11,13,16,22H,3,10,12,14-15H2 |
Clave InChI |
OCGYEHOUZOAICS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCCN2C=CN=C2)OCC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C(=C1)CNCCCN2C=CN=C2)OCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)



![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)
![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
